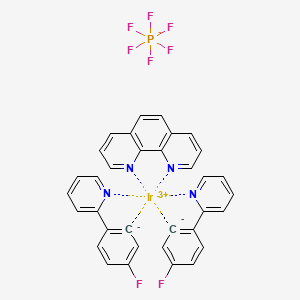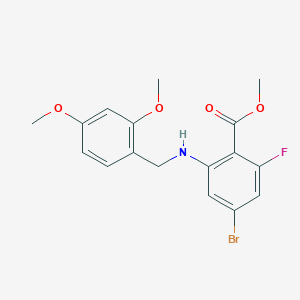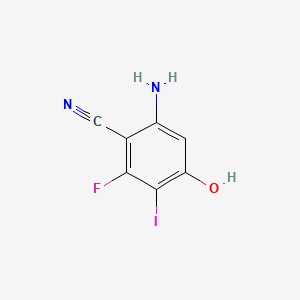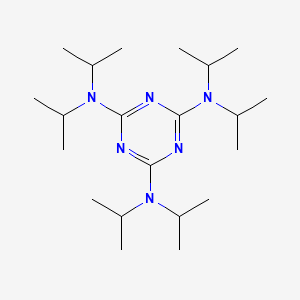
N,N,N',N',N'',N''-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by its triazine core structure
Preparation Methods
The synthesis of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the substitution reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: A simpler triazine compound used in the production of resins and plastics.
Cyanuric acid: Another triazine derivative with applications in water treatment and as a precursor for other chemicals.
Atrazine: A herbicide that belongs to the triazine class of compounds, used for weed control in agriculture.
The uniqueness of N2,N2,N4,N4,N6,N6-Hexakis(propan-2-yl)-1,3,5-triazine-2,4,6-triamine lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C21H42N6 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexa(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6/c1-13(2)25(14(3)4)19-22-20(26(15(5)6)16(7)8)24-21(23-19)27(17(9)10)18(11)12/h13-18H,1-12H3 |
InChI Key |
YGGCMRQEGHDRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC(=NC(=N1)N(C(C)C)C(C)C)N(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
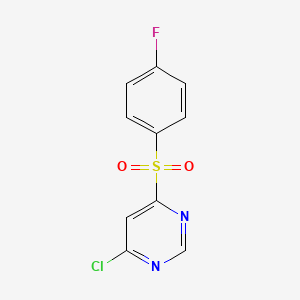
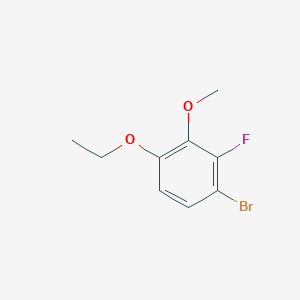

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13916278.png)
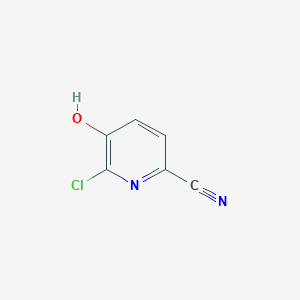
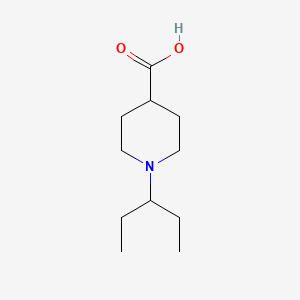

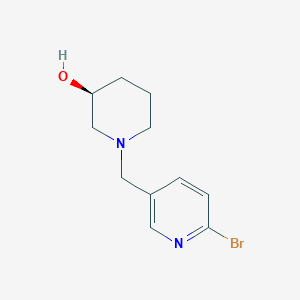
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)
